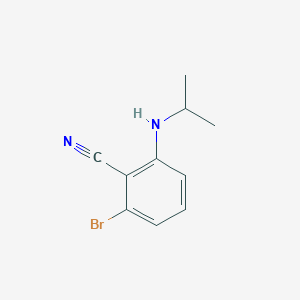

2-Bromo-6-(isopropylamino)benzonitrile

Description

2-Bromo-6-(isopropylamino)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 2-position and an isopropylamino group at the 6-position of the aromatic ring.

Properties

IUPAC Name |

2-bromo-6-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEWGSCQKVWVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=CC=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

NBS acts as a bromine source in the presence of a radical initiator or light. The reaction typically proceeds in polar aprotic solvents such as ethanol or acetonitrile at temperatures between −5°C and 5°C to minimize side reactions. For example:

-

Solvent : Ethanol (100–120 mL per 13.6 g substrate)

-

Temperature : −5°C to 5°C

-

NBS Stoichiometry : 1.0–1.2 equivalents relative to the substrate

-

Reaction Time : 2–8 hours

Under these conditions, the bromine atom is introduced preferentially at the ortho position relative to the isopropylamino group due to steric and electronic directing effects.

Yield and Purity Optimization

Key factors influencing yield include:

-

Temperature Control : Maintaining sub-zero temperatures prevents polybromination. Reactions conducted at −5°C achieved yields of 79.5–86.5%.

-

Solvent Purity : Anhydrous ethanol reduces hydrolysis of the nitrile group.

-

Workup : Post-reaction, the mixture is quenched in ice water, and the product is extracted with ethyl acetate. Purification via silica gel column chromatography (hexane/ethyl acetate) yields >95% purity.

Alternative Bromination Strategies

Bromine-Hydrogen Peroxide System

A patent by CN102070420B describes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation. This method generates bromine radicals in situ, which selectively target the aromatic ring:

-

Reagents : 40% HBr, 30% H₂O₂

-

Solvent : Dichloromethane or acetonitrile

-

Light Source : 1000W iodine-tungsten lamp

-

Yield : 88.9% with 95.6% purity (GC analysis)

This method avoids stoichiometric NBS use but requires careful handling of corrosive HBr and stringent light conditions.

Diazotization and Sandmeyer Bromination

For substrates where direct bromination is challenging, diazotization of 6-(isopropylamino)benzonitrile’s amine group followed by Sandmeyer bromination offers an alternative pathway:

-

Diazotization : Treatment with NaNO₂/HBr at 0–5°C forms a diazonium salt.

-

Bromination : Copper(I) bromide (CuBr) replaces the diazo group with bromine.

Advantages :

-

High positional selectivity for bromine introduction.

-

Compatible with electron-rich aromatic systems.

Limitations :

Synthesis of 6-(Isopropylamino)benzonitrile Precursor

The preparation of 6-(isopropylamino)benzonitrile, a critical precursor, involves alkylation of 6-aminobenzonitrile with isopropyl bromide:

Alkylation Procedure

Challenges and Solutions

-

Competitive Over-Alkylation : Use of excess isopropyl bromide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves mono-alkylation.

-

Purification : Silica gel chromatography removes unreacted starting materials and di-alkylated byproducts.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

For bulk synthesis, the NBS method is favored due to scalability and reproducibility:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(isopropylamino)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.

Reduction Products: Reduction can yield amine derivatives or partially reduced aromatic compounds.

Scientific Research Applications

2-Bromo-6-(isopropylamino)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(isopropylamino)benzonitrile involves its interaction with specific molecular targets. The bromine atom and isopropylamino group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7)

Structural Differences: Replaces the isopropylamino group at the 6-position with fluorine. Key Properties:

- Molecular weight: 200.01 g/mol (vs. ~265 g/mol for the target compound, assuming similar substituents).

- Applications: Used in organic synthesis and material science. Safety Data Sheets (SDS) highlight industrial and research uses, with precautions for handling hazardous materials .

| Property | 2-Bromo-6-(isopropylamino)benzonitrile (Target) | 2-Bromo-6-fluorobenzonitrile |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrN₂ (estimated) | C₇H₃BrFN |

| Key Substituents | Br (2-), isopropylamino (6-) | Br (2-), F (6-) |

| Hydrogen Bond Donors | 1 (NH group) | 0 |

| Bioavailability (Estimated) | Moderate (due to NH group) | Low |

2-Bromo-6-(trifluoromethyl)benzonitrile

Structural Differences: Substitutes the isopropylamino group with a trifluoromethyl (CF₃) group. Key Properties:

- CF₃ is strongly electron-withdrawing, enhancing stability but reducing nucleophilicity.

- Environmental Impact: Compounds with trifluoromethyl groups often exhibit persistence in soil and water, similar to acetochlor and atrazine (), raising concerns about groundwater contamination .

4-Amino-3-bromo-5-nitrobenzonitrile (CAS 1261777-18-7)

Structural Differences: Nitro and amino groups replace the isopropylamino and bromine positions. Key Properties:

2-Amino-6-(isopropylamino)benzonitrile (CAS 1093203-65-6)

Structural Differences: Replaces bromine at the 2-position with an amino group. Key Properties:

- Increased hydrogen-bonding capacity (two NH groups) improves solubility in polar solvents.

- Reduced molecular weight (~212 g/mol) compared to the brominated analog. Biological Relevance: Amino groups may enhance interactions with biological targets, similar to triazine herbicides like atrazine (), which also feature isopropylamino groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 2-Bromo-6-(isopropylamino)benzonitrile | Not provided | C₁₀H₁₀BrN₂ | Br (2-), isopropylamino (6-) | ~265 (estimated) | Reference |

| 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | C₇H₃BrFN | Br (2-), F (6-) | 200.01 | N/A |

| 4-Amino-3-bromo-5-nitrobenzonitrile | 1261777-18-7 | C₇H₄BrN₃O₂ | Br (3-), NH₂ (4-), NO₂ (5-) | 257.03 | 0.87–0.89 |

| 2-Amino-6-(isopropylamino)benzonitrile | 1093203-65-6 | C₁₀H₁₃N₃ | NH₂ (2-), isopropylamino (6-) | 211.24 | N/A |

Biological Activity

2-Bromo-6-(isopropylamino)benzonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 2-Bromo-6-(isopropylamino)benzonitrile

- Molecular Formula : C11H12BrN

- Molecular Weight : 252.13 g/mol

The biological activity of 2-Bromo-6-(isopropylamino)benzonitrile is primarily attributed to its interaction with specific biological targets. It is believed to act as a ligand for various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation. The presence of the bromine atom and the isopropylamino group enhances its lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Biological Activities

- Antitumor Activity : Research has indicated that derivatives of benzonitrile compounds exhibit antitumor properties. For instance, studies on structurally related compounds have shown that they can induce apoptosis in cancer cells by activating intrinsic pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as AKT/BIM signaling .

- Anticonvulsant Activity : Similar compounds have been evaluated for anticonvulsant effects, demonstrating significant protective effects against seizures in animal models. The structure-activity relationship (SAR) analysis indicates that modifications in the benzonitrile framework can enhance anticonvulsant efficacy while reducing neurotoxicity .

- Antimicrobial Properties : Some benzonitrile derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antitumor | Induces apoptosis via ROS generation | |

| Anticonvulsant | Significant seizure protection in animal models | |

| Antimicrobial | Effective against multiple pathogens |

Detailed Research Findings

- A study on benzonitrile derivatives demonstrated that structural modifications could lead to enhanced binding affinities for target proteins involved in tumor progression, indicating a potential pathway for drug development targeting cancer .

- Another investigation highlighted the anticonvulsant properties of certain benzonitrile derivatives, where compounds were tested using the maximal electroshock seizure (MES) test, showing efficacy comparable to standard medications like valproate .

Q & A

Basic Question: What are the optimal synthetic routes for 2-Bromo-6-(isopropylamino)benzonitrile, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves bromination of a benzonitrile precursor followed by isopropylamine substitution. For example:

Bromination: Use electrophilic aromatic substitution with a brominating agent (e.g., NBS or Br₂/Fe catalyst) on a nitro- or hydroxy-substituted benzonitrile precursor .

Amination: React the brominated intermediate with isopropylamine under controlled pH and temperature to avoid over-alkylation.

Purification: Employ recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Key Validation: Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the bromine and isopropylamino substituents. The deshielding effect of the nitrile group aids in distinguishing aromatic protons .

- IR Spectroscopy: Identify the C≡N stretch (~2220 cm⁻¹) and N-H bending (~1600 cm⁻¹) from the isopropylamino group .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions, particularly hydrogen bonding between the amino and nitrile groups .

Advanced Question: How does 2-Bromo-6-(isopropylamino)benzonitrile interact with transition metals in coordination chemistry?

Methodological Answer:

The compound acts as a ligand via its nitrile and amino groups. For example:

- Coordination with Cadmium(II): Forms polymeric complexes with azido bridges, as demonstrated in Schiff base derivatives. Characterize using single-crystal XRD and IR to confirm metal-ligand bonding .

- Surface Adsorption: Study adsorption on Ag or Pd surfaces using DFT simulations to predict binding energies and orientations. Compare with experimental data from XPS or STM .

Advanced Question: How can computational modeling predict its adsorption behavior on catalytic surfaces?

Methodological Answer:

- DFT Studies: Model the molecule’s interaction with metal-doped carbon nanostructures (e.g., Fe-doped graphene) to assess binding sites and charge transfer. Use software like Gaussian or VASP .

- Cluster Analysis: Simulate benzonitrile derivative clusters (e.g., dimer/trimer formations) to evaluate stacking interactions and surface energy contributions .

- Experimental Validation: Cross-check computational results with surface-enhanced Raman spectroscopy (SERS) or temperature-programmed desorption (TPD) .

Advanced Question: How to resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Systematic Solubility Testing: Use a solvent polarity index (e.g., Hansen parameters) to re-evaluate solubility in dimethyl sulfoxide (DMSO) vs. dichloromethane (DCM). Account for impurities via Karl Fischer titration .

- Reactivity Discrepancies: Investigate pH-dependent stability using UV-Vis spectroscopy. For example, nitro-to-amine reduction pathways may compete with bromine displacement under acidic conditions .

- Meta-Analysis: Apply qualitative research frameworks to compare datasets, identifying outliers through statistical tools like Grubbs’ test .

Advanced Question: What role does this compound play in developing thermally activated delayed fluorescence (TADF) materials?

Methodological Answer:

- TADF Mechanism: Modify the benzonitrile core with electron-donating (isopropylamino) and withdrawing (bromo) groups to enhance reverse intersystem crossing (RISC). Characterize using transient photoluminescence (TrPL) and steady-state PLQY measurements .

- Device Integration: Fabricate OLED layers via spin-coating or vacuum deposition. Optimize exciton lifetime using time-resolved emission spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.